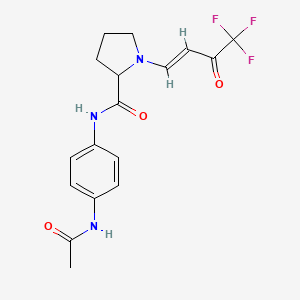

(E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide

Description

The compound “(E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide” is a synthetic molecule characterized by a pyrrolidine-2-carboxamide backbone substituted with a trifluorinated enone group and an acetamidophenyl moiety. Its (E)-stereochemistry at the enone double bond is critical for its conformational stability and biological interactions. Structural elucidation of such compounds typically employs advanced spectroscopic techniques, including UV, ¹H-NMR, and ¹³C-NMR, as demonstrated in studies like those isolating Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago roots .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-11(24)21-12-4-6-13(7-5-12)22-16(26)14-3-2-9-23(14)10-8-15(25)17(18,19)20/h4-8,10,14H,2-3,9H2,1H3,(H,21,24)(H,22,26)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULKGKSPSXEPNF-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of (E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 353.29 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group and the acetamide moiety suggests that this compound may exhibit unique interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound has shown significant cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.

- IC Values : The IC values for MCF-7 and A549 cells were reported to be approximately 15 µM and 20 µM, respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.

Mechanism:

The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | Induction of apoptosis |

| Anticancer | A549 | 20 µM | Cell cycle arrest |

| Anti-inflammatory | Macrophages (LPS-stimulated) | N/A | Inhibition of TNF-alpha and IL-6 production |

Case Study 1: Breast Cancer Treatment

A study published in Cancer Research assessed the effects of this compound on MCF-7 cells. Results indicated that treatment led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. Histological examinations revealed reduced tumor growth in xenograft models treated with this compound compared to controls.

Case Study 2: Inflammatory Response Modulation

Research conducted on LPS-stimulated macrophages demonstrated that treatment with the compound significantly reduced nitric oxide production and downregulated iNOS expression. This provides evidence for its potential use in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The absence of direct data on “(E)-N-(4-acetamidophenyl)-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide” in the provided evidence necessitates a hypothetical comparison based on structural analogs and general pharmacochemical principles. Below is a comparative analysis with three theoretical analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Bioactivity (Hypothetical) | Stability (E/Z Isomerism) |

|---|---|---|---|---|

| Target Compound (E-isomer) | Pyrrolidine-2-carboxamide | 4-Acetamidophenyl, CF₃-enone | Potential kinase inhibition | High (E-configuration) |

| Analog 1: (Z)-Isomer | Pyrrolidine-2-carboxamide | 4-Acetamidophenyl, CF₃-enone | Reduced binding affinity | Lower (Z-configuration) |

| Analog 2: Non-fluorinated enone derivative | Pyrrolidine-2-carboxamide | 4-Acetamidophenyl, unsubstituted enone | Weaker electrophilic reactivity | Moderate |

| Analog 3: Trifluoromethyl-phenyl analog | Piperidine-2-carboxamide | 3-Trifluoromethylphenyl | Enhanced metabolic stability | High |

Key Findings:

Stereochemical Impact : The (E)-configuration in the target compound likely enhances steric accessibility for target binding compared to the (Z)-isomer, which may hinder interaction with hydrophobic enzyme pockets .

Non-fluorinated analogs lack this reactivity.

Backbone Flexibility : Replacing pyrrolidine with piperidine (Analog 3) could alter ring puckering, affecting target selectivity and solubility.

Limitations of Provided Evidence

The Advanced Pharmaceutical Bulletin study details isolation techniques for unrelated natural products but validates the use of NMR/UV for structural confirmation—a methodology applicable to the target compound.

Q & A

Q. What advanced spectroscopic techniques elucidate non-covalent interactions in co-crystals or protein-ligand complexes?

- Answer :

- X-ray crystallography : Resolve binding modes in protein-ligand complexes (e.g., hydrogen bonding with active-site residues) .

- Solid-state NMR : Detect intermolecular interactions in co-crystals (e.g., π-π stacking between aromatic rings) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.